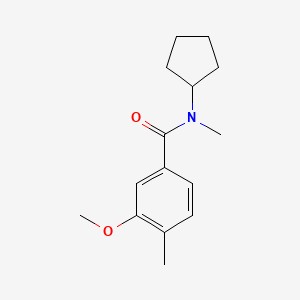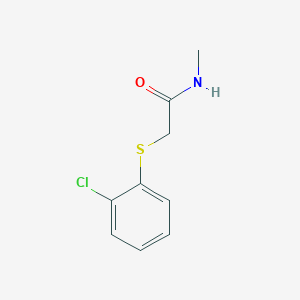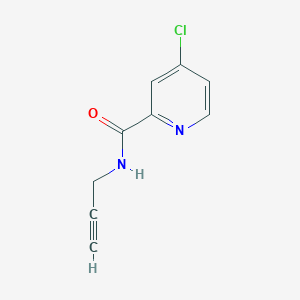
4-chloro-N-prop-2-ynylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-prop-2-ynylpyridine-2-carboxamide, also known as CPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. CPPC is a pyridine derivative that has been synthesized and studied for its ability to modulate various biological pathways, making it a promising candidate for drug development.
Mecanismo De Acción
4-chloro-N-prop-2-ynylpyridine-2-carboxamide exerts its effects by modulating the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
4-chloro-N-prop-2-ynylpyridine-2-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and by reducing the activity of COX-2. 4-chloro-N-prop-2-ynylpyridine-2-carboxamide has also been found to have anti-cancer effects by inducing apoptosis in cancer cells and by inhibiting the growth and metastasis of tumors. In addition, 4-chloro-N-prop-2-ynylpyridine-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-chloro-N-prop-2-ynylpyridine-2-carboxamide is its ability to modulate multiple biological pathways, making it a versatile compound for scientific research. However, there are limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are many potential future directions for 4-chloro-N-prop-2-ynylpyridine-2-carboxamide research. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. 4-chloro-N-prop-2-ynylpyridine-2-carboxamide may also have potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of 4-chloro-N-prop-2-ynylpyridine-2-carboxamide and to optimize its use in drug development.
Métodos De Síntesis
4-chloro-N-prop-2-ynylpyridine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 4-chloropyridine-2-carboxylic acid with propargylamine. The resulting compound is then treated with thionyl chloride to form the final product, 4-chloro-N-prop-2-ynylpyridine-2-carboxamide. This synthesis method has been optimized to produce high yields of pure 4-chloro-N-prop-2-ynylpyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
4-chloro-N-prop-2-ynylpyridine-2-carboxamide has been studied extensively in scientific research for its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 4-chloro-N-prop-2-ynylpyridine-2-carboxamide has also been found to modulate the activity of various enzymes and receptors, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
4-chloro-N-prop-2-ynylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-2-4-12-9(13)8-6-7(10)3-5-11-8/h1,3,5-6H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZHDKOTYZGRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=NC=CC(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-prop-2-ynylpyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)

![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)
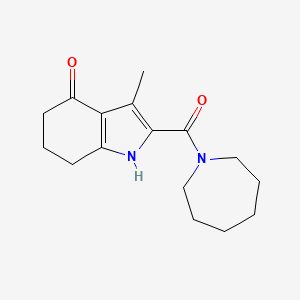

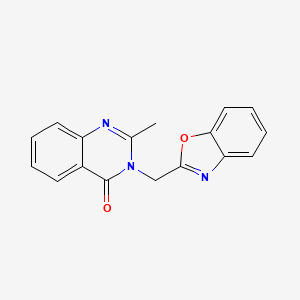
![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)
